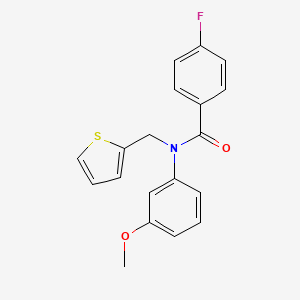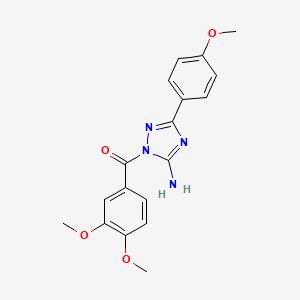
N-(8-ethoxyquinolin-5-yl)-4-(pentyloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(8-ethoxyquinolin-5-yl)-4-(pentyloxy)benzamide: is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of an ethoxy group at the 8th position of the quinoline ring and a pentyloxy group attached to the benzamide moiety. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-ethoxyquinolin-5-yl)-4-(pentyloxy)benzamide typically involves the following steps:
Formation of 8-ethoxyquinoline: The starting material, 8-ethoxyquinoline, can be synthesized by the ethylation of quinoline using ethyl iodide in the presence of a base such as potassium carbonate.
Preparation of 4-(pentyloxy)benzoic acid: This intermediate can be synthesized by the alkylation of 4-hydroxybenzoic acid with pentyl bromide in the presence of a base like sodium hydroxide.
Amide Bond Formation: The final step involves the coupling of 8-ethoxyquinoline with 4-(pentyloxy)benzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
N-(8-ethoxyquinolin-5-yl)-4-(pentyloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group on the quinoline ring can be oxidized to form the corresponding quinoline N-oxide.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The ethoxy and pentyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted quinoline and benzamide derivatives.
Scientific Research Applications
N-(8-ethoxyquinolin-5-yl)-4-(pentyloxy)benzamide has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Biological Studies: It can be used to study the biological activities of quinoline derivatives and their interactions with biological targets.
Chemical Biology: This compound can be used as a probe to study the mechanisms of action of quinoline-based drugs.
Industrial Applications: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(8-ethoxyquinolin-5-yl)-4-(pentyloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA, inhibiting DNA replication and transcription. Additionally, the compound can bind to proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(8-ethoxyquinolin-5-yl)-2-propoxybenzamide
- N-[(8-ethoxyquinolin-5-yl)sulfonyl]decanamide
Comparison
N-(8-ethoxyquinolin-5-yl)-4-(pentyloxy)benzamide is unique due to the presence of both ethoxy and pentyloxy groups, which can influence its biological activity and chemical properties. Compared to N-(8-ethoxyquinolin-5-yl)-2-propoxybenzamide, the pentyloxy group provides increased hydrophobicity, potentially enhancing its interaction with hydrophobic targets. N-[(8-ethoxyquinolin-5-yl)sulfonyl]decanamide, on the other hand, contains a sulfonyl group, which can significantly alter its reactivity and biological activity.
Properties
Molecular Formula |
C23H26N2O3 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-(8-ethoxyquinolin-5-yl)-4-pentoxybenzamide |
InChI |
InChI=1S/C23H26N2O3/c1-3-5-6-16-28-18-11-9-17(10-12-18)23(26)25-20-13-14-21(27-4-2)22-19(20)8-7-15-24-22/h7-15H,3-6,16H2,1-2H3,(H,25,26) |
InChI Key |
JVSUGKGRDBKDER-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=C3C=CC=NC3=C(C=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(furan-2-ylmethyl)-4-((3-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B11327088.png)
![Ethyl 3-[({[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11327098.png)
![1-oxo-N-[4-(propan-2-yl)phenyl]-1H-isothiochromene-3-carboxamide](/img/structure/B11327101.png)
![5-tert-butyl-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11327109.png)
![(4-ethoxyphenyl){4-[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}methanone](/img/structure/B11327119.png)
![4-[7-(4-Fluorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carbaldehyde](/img/structure/B11327121.png)
![4-chloro-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11327130.png)


![N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-phenylacetamide](/img/structure/B11327139.png)
![2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethanone](/img/structure/B11327143.png)

![3-[2-(4-tert-butylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylpropan-1-amine](/img/structure/B11327148.png)
![2-(4-methylphenoxy)-1-{4-[7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}ethanone](/img/structure/B11327155.png)
